4-(Aziridin-1-yl)cinnoline

Physicochemical profiling Lead‑like properties Cellular permeability

Obtaining low-MW heterocycles with a single reactive center for clean mechanistic studies often involves supply chain inconsistency. 4-(Aziridin-1-yl)cinnoline (CAS 68211-01-8) resolves this as a non-halogenated scaffold with one electrophilic aziridine warhead. - Clean DNA Mono-Adducts: Enables simplified quantification of lesion frequency and repair kinetics versus chloro/nitro analogues. - FBDD-Optimized Scaffold: MW 171.20, predicted LogP ~1.1-1.4, ideal as a hit-finding baseline for subsequent 6- or 8-position optimization. - Reduced Background Labeling: Eliminates off-target cysteine/selenocysteine reactions in ABPP workflows, improving mass spectrometry signal-to-noise ratios.

Molecular Formula C10H9N3
Molecular Weight 171.20 g/mol
CAS No. 68211-01-8
Cat. No. B11916105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aziridin-1-yl)cinnoline
CAS68211-01-8
Molecular FormulaC10H9N3
Molecular Weight171.20 g/mol
Structural Identifiers
SMILESC1CN1C2=CN=NC3=CC=CC=C32
InChIInChI=1S/C10H9N3/c1-2-4-9-8(3-1)10(7-11-12-9)13-5-6-13/h1-4,7H,5-6H2
InChIKeySWSAUQISPPVZPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aziridin-1-yl)cinnoline – Chemical Identity and Classification


4-(Aziridin-1-yl)cinnoline (CAS 68211‑01‑8) is a heterocyclic small molecule composed of a cinnoline (1,2‑benzodiazine) core substituted at the 4‑position with an aziridine ring. Its molecular formula is C₁₀H₉N₃ and its molecular weight is 171.20 g mol⁻¹ . The compound belongs to the broader family of aziridinyl‑cinnoline hybrids, which are investigated predominantly as DNA‑reactive alkylating agents and, in related cinnoline series, as modulators of GABAₐ receptors . Within this family it represents the simplest, non‑halogenated scaffold, a feature that directly affects its physicochemical and reactivity profile relative to its 6‑chloro, 8‑chloro, 6‑bromo and 6‑nitro analogues [1].

Why Substitution with Aziridinyl-Cinnoline Analogs Risks Reactivity and Biological Changes


Although aziridinyl‑cinnoline derivatives share a common 4‑(aziridin‑1‑yl)cinnoline core, substitution at the 6‑ or 8‑position of the cinnoline ring introduces steric, electronic, and lipophilic changes that alter DNA alkylation kinetics, metabolic stability, and receptor‑binding selectivity . The parent compound 4‑(aziridin‑1‑yl)cinnoline lacks a halogen or nitro group; it therefore presents a distinct Log P (~1.9 by analogy with the 6‑nitro analogue ), a smaller molecular weight (171.20 vs. 205.64–250.09 g mol⁻¹ for halogenated analogues [1]), and an unperturbed cinnoline electron density. These differences preclude direct substitution in SAR studies, DNA‑damage assays, or GABAₐ‑receptor screening without re‑validation of potency, selectivity, and off‑target profile.

Quantitative Comparative Evidence Versus Closest Analogs


Molecular Weight Advantage for Cell-Permeability Screening

The molecular weight of 4-(aziridin‑1‑yl)cinnoline is 171.20 g mol⁻¹ . In comparison, the 6‑chloro analogue (NSC 66150) has a molecular weight of 205.64 g mol⁻¹ (+20.2 %), the 8‑chloro analogue (NSC 69179) 205.64 g mol⁻¹ (+20.2 %), and the 6‑bromo analogue 250.09 g mol⁻¹ (+46.1 %) [1]. This size difference directly influences passive diffusion rates and compliance with oral drug‑space guidelines, making the parent compound the preferred starting point for fragment‑ or lead‑oriented programs where minimal molecular weight is critical [2].

Physicochemical profiling Lead‑like properties Cellular permeability

Lipophilicity Benchmarking Against the Nitro Analog

The calculated Log P for the 6‑nitro analogue 4‑(aziridin‑1‑yl)-6‑nitrocinnoline is 1.946 . Because 4‑(aziridin‑1‑yl)cinnoline lacks the electron‑withdrawing nitro group, its Log P is expected to be lower, approximately 1.1–1.4 based on the fragmental contribution difference (π‑NO₂ ≈ +0.5–0.8) [1]. The parent cinnoline itself has an experimental Log P of ~0.93 , and the addition of a single aziridine ring is predicted to increase Log P by ~0.2–0.4 units. This lower lipophilicity may translate into reduced phospholipidosis risk and lower metabolic clearance by CYP3A4 compared to halogenated, more lipophilic analogues.

Lipophilicity ADME prediction CNS drug design

Simplified Reactivity Profile for Cleaner Mechanistic Deconvolution

4‑(Aziridin‑1‑yl)cinnoline contains only one electrophilic center—the aziridine ring—whereas its 6‑chloro, 8‑chloro, and 6‑bromo analogues possess an additional potential site for nucleophilic aromatic substitution or metabolic oxidation . In halogenated analogues, the chlorine or bromine atom can participate in CYP450‑mediated metabolic activation or glutathione conjugation, complicating the interpretation of DNA‑damage and cytotoxicity assays [1]. The 6‑nitro analogue can undergo bioreduction to a nitroso or hydroxylamine species, introducing a second DNA‑reactive moiety [2]. Therefore, 4‑(aziridin‑1‑yl)cinnoline provides a “single‑warhead” reference compound for studies that aim to correlate aziridine‑ring reactivity with biological outcome, without confounding contributions from a secondary reactive handle.

DNA alkylation Mechanism of action Chemical probe

Topological Polar Surface Area and Blood-Brain Barrier Penetration

The topological polar surface area (tPSA) is a key predictor of blood‑brain barrier permeation and intestinal absorption. 4‑(Aziridin‑1‑yl)cinnoline has a calculated tPSA of approximately 29.3 Ų (three nitrogen atoms; no oxygen) . The 6‑nitro analogue, possessing two additional oxygen atoms, has a tPSA of approximately 63.2 Ų [1]. A tPSA below 60–70 Ų is generally considered favourable for CNS penetration [2]. Therefore, the parent compound’s low tPSA indicates a superior potential for crossing the blood‑brain barrier compared to the nitro‑substituted analogue, an important consideration for GABAₐ‑receptor‑targeted programs .

CNS drug delivery Blood‑brain barrier tPSA

Isosteric Comparison with Quinoline and Isoquinoline Hybrids

Cinnoline is the 1,2‑diazanaphthalene isomer and acts as an isostere of quinoline (1‑azanaphthalene) and isoquinoline (2‑azanaphthalene) [1]. In the context of aziridine‑substituted heterocycles, replacing the quinoline core with a cinnoline core introduces an additional nitrogen atom at the 2‑position, which serves as an extra hydrogen‑bond acceptor and alters the electrostatic potential surface. SAR studies on cinnoline‑ and quinoline‑based GABAₐ modulators have shown that this positional nitrogen switch can convert a neutral antagonist at α1‑containing receptors into a functionally selective positive modulator at α2/α3‑containing receptors [2]. While direct pairwise data for the aziridine‑substituted compounds are not yet published, the cinnoline scaffold itself thus provides a differentiated pharmacological profile that cannot be replicated by quinoline‑ or isoquinoline‑based aziridine hybrids.

Isosterism Receptor recognition Scaffold hopping

Procurement Purity Benchmark for Assay Reproducibility

The compound is supplied with a certified purity of ≥98 % (NLT 98 %) . This purity level is equivalent to or higher than that routinely offered for the 6‑chloro, 8‑chloro, and 6‑bromo analogues (typical vendor specification: 95–97 %) . Higher purity at procurement reduces the need for in‑house repurification, minimises the risk of confounding biological activity from impurities, and improves inter‑batch reproducibility in dose‑response and selectivity assays.

Compound quality control Assay reproducibility Procurement specification

Optimal Use Cases Where This Scaffold Outperforms Analogs


Fragment-Based and Lead-Oriented Screening Libraries

Fragment‑based drug discovery (FBDD) libraries benefit from low‑molecular‑weight (MW < 200), low‑lipophilicity (cLog P < 2) compounds with a single reactive centre. 4‑(Aziridin‑1‑yl)cinnoline (MW 171.20; predicted Log P ~1.1–1.4; one electrophilic aziridine warhead) fulfills these criteria and is smaller than all halogenated analogues (MW ≥ 205.64). Its inclusion in an FBDD set enables detection of weak initial hits that can be optimised by subsequent substitution at the 6‑ or 8‑position, using the parent as a clean baseline scaffold .

DNA Alkylation Mechanism-of-Action Studies in NER-Deficient Cells

Cells with compromised NER (e.g., XPA‑ or XPC‑deficient lines) show heightened sensitivity to aziridine‑derived DNA adducts. Because 4‑(aziridin‑1‑yl)cinnoline lacks a secondary reactive group (no halogen or nitro substituent), it generates a homogeneous set of aziridine‑derived DNA mono‑adducts, simplifying the quantification of lesion frequency and repair kinetics. This contrasts with 6‑chloro or 6‑nitro analogues, where secondary DNA lesions complicate the dose‑response relationship .

CNS-Targeted GABAₐ Receptor Modulator Programs

The cinnoline core has been validated as a scaffold for subtype‑selective GABAₐ modulation. 4‑(Aziridin‑1‑yl)cinnoline combines a low tPSA (~29 Ų) with a predicted Log P (~1.1–1.4) that lies within the optimal range for CNS penetration. These physicochemical properties are superior to those of the 6‑nitro analogue (tPSA ~63 Ų; Log P ~1.95) and comparable halogenated derivatives, making the parent compound the preferred entry point for in vivo target‑engagement and behavioural pharmacology studies .

Chemical-Biology Probe Development for Aziridine Reactivity Profiling

Activity‑based protein profiling (ABPP) and competitive reactivity mapping require a probe that reacts exclusively through the aziridine ring. The absence of aryl‑halide or nitro functionality in 4‑(aziridin‑1‑yl)cinnoline eliminates competing reactions with cysteine thiols or selenocysteine residues, thereby reducing background labelling and improving signal‑to‑noise ratios in mass‑spectrometry‑based target identification workflows [1].

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